Several synthetic routes have been explored for 2-amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives. A particularly efficient approach involves the condensation of a suitably substituted pyrimidine derivative with an appropriate cyclic ketone or its equivalent. [] This reaction typically employs acidic conditions and proceeds through a multi-step mechanism involving cyclization and dehydration steps.
2-Amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one comprises a fused pyrido[4,3-d]pyrimidine ring system with a 7,8-dihydropyridine ring and two methyl substituents at the 7-position. [] The presence of the amino group at the 2-position and the carbonyl group at the 5-position offers opportunities for further derivatization and exploration of structure-activity relationships.
The presence of the amino group in 2-amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one enables various chemical transformations. It can undergo acylation, alkylation, and sulfonylation reactions to yield a variety of derivatives. [] These modifications can modulate the compound's physicochemical properties and biological activity.
The primary application of 2-amino-7,7-dimethyl-7,8-dihydropyrimidin-5(6H)-one explored in the provided abstracts is as a building block for developing diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. [] DGAT-1 plays a crucial role in triglyceride synthesis, making it a potential target for treating obesity and related metabolic disorders. The development of potent and selective DGAT-1 inhibitors, like the one described in [], using 2-amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one as a scaffold, holds promise for therapeutic interventions.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: